molecular formula C17H28N6O4S2 B2973889 1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane CAS No. 1904153-88-3

1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane

Cat. No. B2973889
CAS RN: 1904153-88-3
M. Wt: 444.57
InChI Key: IBTRLXTUBNIDAG-UHFFFAOYSA-N
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Description

1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C17H28N6O4S2 and its molecular weight is 444.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Stability

  • Diazotransfer Reagents : Imidazole-1-sulfonyl azide hydrochloride, a related compound, has been reported as an efficient diazotransfer reagent, capable of acting as a "diazo donor" in the conversion of primary amines to azides and methylene substrates to diazo compounds. Its shelf stability and ease of preparation make it a valuable tool in organic synthesis (Goddard-Borger & Stick, 2007).

  • Synthesis of Diazo-Transfer Reagent : A synthesis method for imidazole-1-sulfonyl azide hydrogen sulfate, closely related to the compound , has been updated to enhance stability and reduce detonation risks. This method is crucial for the safe and effective use of this reagent in diazo-transfer reactions (Potter et al., 2016).

Chemical Properties and Applications

  • Cycloaddition Reactions : The compound 1,3-dipolar cycloaddition of diazoalkanes, which includes the synthesis of cyclopropanes and diazepines, demonstrates the potential of using sulfur-containing reagents in organic synthesis. This showcases the versatility of compounds like 1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane in chemical transformations (Cruz Cruz et al., 2009).

  • Synthesis of Polyhydroquinoline Derivatives : The use of 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst in the synthesis of polyhydroquinoline derivatives emphasizes the role of sulfur-containing catalysts in facilitating clean and efficient organic reactions (Khaligh, 2014).

  • Metal-Free Synthesis of Bisimidazopyridinylmethanes : The synthesis of bisimidazopyridinylmethanes via oxidative C(sp(2))-H bond activation demonstrates the efficacy of metal-free approaches using imidazole-based compounds, highlighting the potential of 1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane in similar applications (Patel et al., 2016).

properties

IUPAC Name

1-(1,2-dimethylimidazol-4-yl)sulfonyl-4-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N6O4S2/c1-6-23-14(3)17(13(2)19-23)29(26,27)22-9-7-8-21(10-11-22)28(24,25)16-12-20(5)15(4)18-16/h12H,6-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTRLXTUBNIDAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(C(=N3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane

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